N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]-1,3-thiazole-4-carboxamide
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Overview
Description
N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]-1,3-thiazole-4-carboxamide is a complex organic compound that features a trifluoromethyl group, a pyridine ring, an azetidine ring, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]-1,3-thiazole-4-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the following steps:
Formation of the Pyridine Intermediate: The synthesis begins with the preparation of 4-(trifluoromethyl)pyridine. This can be achieved through the reaction of 4-chloropyridine with trifluoromethyl iodide in the presence of a base such as potassium carbonate.
Azetidine Ring Formation: The next step involves the formation of the azetidine ring. This can be accomplished by reacting the pyridine intermediate with an appropriate azetidine precursor under suitable conditions.
Thiazole Ring Formation: The final step involves the formation of the thiazole ring. This can be achieved by reacting the azetidine intermediate with a thiazole precursor, such as 2-aminothiazole, under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine and thiazole rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield corresponding alcohols or amines.
Scientific Research Applications
N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]-1,3-thiazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent for various diseases. Its unique structural features make it a promising candidate for drug development.
Industry: The compound is used in the development of new materials and agrochemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the heterocyclic rings play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2-(trifluoromethyl)pyridine
- 1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-ol
- 1-{2,4-dimethyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}-2-{1-[2-azetidin-3-yl]ethan-1-one}
Uniqueness
N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]-1,3-thiazole-4-carboxamide is unique due to its combination of a trifluoromethyl group, a pyridine ring, an azetidine ring, and a thiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N4OS/c14-13(15,16)8-1-2-17-11(3-8)20-4-9(5-20)19-12(21)10-6-22-7-18-10/h1-3,6-7,9H,4-5H2,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTWVFAWFNIHLT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=CC(=C2)C(F)(F)F)NC(=O)C3=CSC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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